2-((Difluoromethyl)sulfonyl)pyridine
Overview
Description
2-((Difluoromethyl)sulfonyl)pyridine is a chemical compound with the molecular formula C6H5F2NO2S. It is known for its role as a reagent in various chemical reactions, particularly in the formation of gem-difluoroolefins from aldehydes and ketones . This compound is also referred to as Difluoromethyl 2-pyridyl sulfone and is used in the synthesis of fluorinated organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethyl)sulfonyl)pyridine typically involves the reaction of pyridine with difluoromethyl sulfone under specific conditions. One common method includes the nucleophilic addition of the difluoromethyl sulfone anion to the pyridine ring, followed by a Smiles rearrangement to form the desired product . The reaction conditions often require a basic environment to facilitate the nucleophilic addition and subsequent rearrangement .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)sulfonyl)pyridine undergoes several types of chemical reactions, including:
gem-Difluoroolefination: This reaction involves the formation of gem-difluoroolefins from aldehydes and ketones.
Halodifluoromethylation: This reaction introduces a halodifluoromethyl group into aldehydes and ketones.
(Fluorosulfonyl)difluoromethylation: This reaction involves the addition of a fluorosulfonyl difluoromethyl group to aldehydes and ketones.
Difluoro(sulfonato)methylation: This reaction involves the addition of a difluoro(sulfonato)methyl group to alkyl halides and triflates.
Aromatic difluoromethylation: This reaction introduces a difluoromethyl group into aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, alkyl halides, and triflates. The reactions typically require a basic environment and may involve the use of catalysts to enhance the reaction rate and selectivity .
Major Products
The major products formed from these reactions include gem-difluoroolefins, halodifluoromethylated compounds, fluorosulfonyl difluoromethylated compounds, and aromatic difluoromethylated compounds .
Scientific Research Applications
2-((Difluoromethyl)sulfonyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((Difluoromethyl)sulfonyl)pyridine involves its role as a nucleophilic reagent in various chemical reactions. The difluoromethyl sulfone group acts as a nucleophile, attacking electrophilic centers in substrates such as aldehydes and ketones. This nucleophilic addition is often followed by a Smiles rearrangement, leading to the formation of stable intermediates and final products . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the substrates and the nucleophilic properties of the difluoromethyl sulfone group .
Comparison with Similar Compounds
2-((Difluoromethyl)sulfonyl)pyridine can be compared with other similar compounds, such as:
Difluoromethyl phenyl sulfone: This compound also contains a difluoromethyl sulfone group but is attached to a phenyl ring instead of a pyridine ring.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound contains a difluoromethyl sulfone group attached to an acetic acid moiety.
Difluoromethyl triflate: This compound contains a difluoromethyl group attached to a triflate moiety.
The uniqueness of this compound lies in its ability to act as a versatile reagent in various chemical reactions, particularly in the formation of gem-difluoroolefins and other fluorinated compounds .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNSTAWTLXCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673044 | |
Record name | 2-(Difluoromethanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219454-89-3 | |
Record name | 2-(Difluoromethanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-difluoromethanesulfonylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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